Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)-
CAS No.: 215738-55-9
Cat. No.: VC16553951
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 262.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215738-55-9 |
|---|---|
| Molecular Formula | C11H13Cl2NO2 |
| Molecular Weight | 262.13 g/mol |
| IUPAC Name | ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate |
| Standard InChI | InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1 |
| Standard InChI Key | VEXKYYBQZJWWSL-JTQLQIEISA-N |
| Isomeric SMILES | CCOC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N |
| Canonical SMILES | CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl (S)-3-amino-3-(3,5-dichlorophenyl)propanoate is C₁₁H₁₃Cl₂NO₂, with a molecular weight of 262.13 g/mol . Its structure features:
-
A 3,5-dichlorophenyl ring providing electron-withdrawing substituents that influence reactivity and stability.
-
A β-amino propanoate ester group, where the amino group introduces chirality, specifically the S-configuration.
-
An ethyl ester moiety enhancing solubility in organic solvents.
Key Physical Properties (Table 1)
Synthesis Methods
Stereoselective Synthesis of the (S)-Enantiomer
The chiral (S)-enantiomer requires asymmetric synthesis or chiral resolution. A patent by EP1156999B1 outlines a method for chiral β-amino esters using:
-
Boc-protected glycine intermediates for stereochemical control.
-
Coupling reactions with activated benzoic acid derivatives.
-
Acid hydrolysis (e.g., 4N HCl/dioxane) to remove protecting groups .
Example Protocol:
-
Chiral auxiliary introduction: React 3,5-dichlorosalicylaldehyde with MEMCl (methoxyethoxymethyl chloride) in DMF under basic conditions.
-
Asymmetric alkylation: Use a chiral catalyst (e.g., Evans’ oxazaborolidine) to induce S-configuration.
-
Esterification: Treat with ethyl chloroformate in the presence of triethylamine .
Applications in Pharmaceutical Chemistry
Intermediate for βvβ3 Antagonists
This compound serves as a precursor in synthesizing integrin antagonists, which target conditions like osteoporosis and cancer metastasis. The 3,5-dichlorophenyl group enhances binding affinity to integrin receptors, while the β-amino ester facilitates metabolic stability .
Antimicrobial Activity
Analogous β-amino esters exhibit broad-spectrum antimicrobial activity. The dichlorophenyl moiety disrupts microbial cell membranes, though specific data for this compound remain unpublished .
Analytical Characterization
Spectroscopic Data
-
¹H NMR: Expected signals include:
Future Perspectives
-
Scale-Up Synthesis: Optimizing asymmetric catalysis for industrial production.
-
Biological Screening: Evaluating efficacy in preclinical models of inflammatory diseases.
-
Derivatization: Modifying the ester group to enhance pharmacokinetic properties.
This compound exemplifies the intersection of synthetic chemistry and drug discovery, with its chiral architecture offering a template for novel therapeutics. Further research is warranted to unlock its full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume